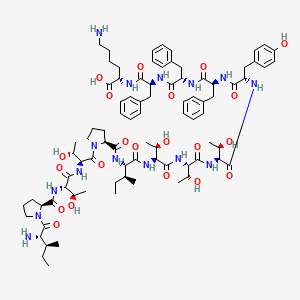
ERK2 Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The extracellular signal-regulated kinase 2 (ERK2) substrate is a compound involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. ERK2 substrates are phosphorylated by ERK2, leading to the regulation of numerous downstream targets and biological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ERK2 substrates typically involves the synthesis of peptides or proteins that contain specific phosphorylation sites recognized by ERK2. These substrates can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps. Recombinant DNA technology involves the insertion of the gene encoding the substrate into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast) for protein production .
Industrial Production Methods: Industrial production of ERK2 substrates often relies on large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors under controlled conditions to produce the desired substrate. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions: ERK2 substrates primarily undergo phosphorylation reactions catalyzed by ERK2. Phosphorylation involves the addition of a phosphate group to specific serine, threonine, or tyrosine residues on the substrate. This modification can alter the substrate’s activity, stability, and interactions with other proteins .
Common Reagents and Conditions: Phosphorylation reactions typically require adenosine triphosphate (ATP) as the phosphate donor and magnesium ions (Mg²⁺) as cofactors. The reactions are carried out in buffered solutions at physiological pH and temperature to mimic cellular conditions .
Major Products: The major products of these reactions are phosphorylated substrates, which can then participate in various signaling pathways and cellular processes. Phosphorylation can lead to changes in the substrate’s conformation, localization, and function .
Scientific Research Applications
ERK2 substrates have numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ERK2 substrates are used to study kinase-substrate interactions and to develop inhibitors that can modulate ERK2 activity.
Medicine: ERK2 substrates are crucial in understanding the molecular mechanisms underlying diseases like cancer, where aberrant ERK2 signaling contributes to tumor growth and progression.
Mechanism of Action
ERK2 substrates can be compared with other substrates of the MAPK family, such as those of ERK1, ERK5, and c-Jun N-terminal kinase (JNK). While ERK1 and ERK2 share high sequence similarity and often have overlapping functions, ERK2 has unique roles in certain cellular contexts, such as embryonic development and metabolic stress responses . ERK5 and JNK substrates, on the other hand, are involved in distinct signaling pathways and cellular processes .
Comparison with Similar Compounds
- ERK1 substrates
- ERK5 substrates
- c-Jun N-terminal kinase (JNK) substrates
- p38 MAPK substrates
ERK2 substrates are unique in their specific recognition and phosphorylation by ERK2, which allows for precise regulation of cellular processes and responses to external stimuli .
Properties
Molecular Formula |
C84H121N15O21 |
|---|---|
Molecular Weight |
1676.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C84H121N15O21/c1-10-45(3)64(86)82(117)98-39-23-32-62(98)76(111)93-67(48(6)101)81(116)97-70(51(9)104)83(118)99-40-24-33-63(99)75(110)92-65(46(4)11-2)77(112)94-68(49(7)102)79(114)96-69(50(8)103)80(115)95-66(47(5)100)78(113)91-61(44-55-34-36-56(105)37-35-55)74(109)90-60(43-54-29-19-14-20-30-54)73(108)89-59(42-53-27-17-13-18-28-53)72(107)88-58(41-52-25-15-12-16-26-52)71(106)87-57(84(119)120)31-21-22-38-85/h12-20,25-30,34-37,45-51,57-70,100-105H,10-11,21-24,31-33,38-44,85-86H2,1-9H3,(H,87,106)(H,88,107)(H,89,108)(H,90,109)(H,91,113)(H,92,110)(H,93,111)(H,94,112)(H,95,115)(H,96,114)(H,97,116)(H,119,120)/t45-,46-,47+,48+,49+,50+,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |
InChI Key |
AAUYYKYSDBMXEN-JTICBIPBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
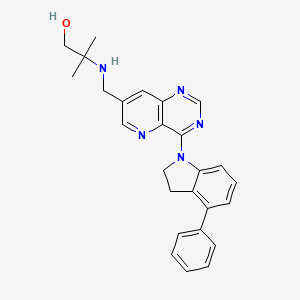
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
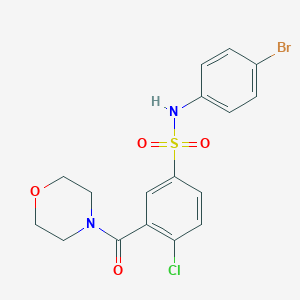
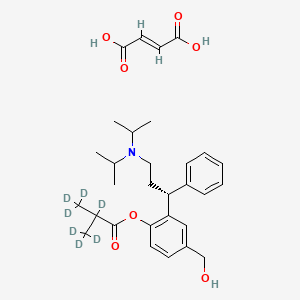
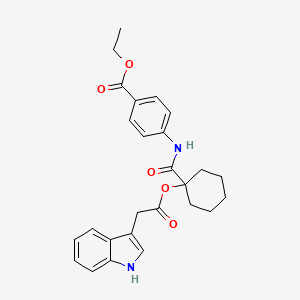
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
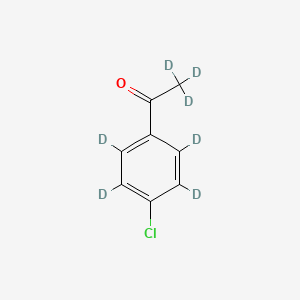
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
